molecular formula ¹³C₁₂H₂₄O₂ B1152186 Lauric Acid-13C12

Lauric Acid-13C12

Cat. No.: B1152186
M. Wt: 212.23
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Chemical Identity

This compound is a fully carbon-13 labeled derivative of lauric acid, characterized by the systematic incorporation of the stable isotope carbon-13 at every carbon position within the twelve-carbon fatty acid chain. The compound maintains the molecular formula C12H24O2, with each carbon atom replaced by its heavier isotope, resulting in a molecular weight of 212.23 grams per mole compared to the natural isotopic abundance form. The systematic nomenclature designates this compound as (1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecanoic acid, reflecting the complete isotopic substitution throughout the molecular structure.

The chemical structure preserves the characteristic features of lauric acid, including the twelve-carbon saturated aliphatic chain terminating in a carboxylic acid functional group. The International Union of Pure and Applied Chemistry name for this compound is (1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecanoic acid, while the Simplified Molecular Input Line Entry System representation appears as [13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2]13CO. This structural notation explicitly indicates the carbon-13 labeling at each position, distinguishing it from naturally occurring lauric acid or partially labeled variants.

The physical properties of this compound closely mirror those of natural lauric acid, with melting points ranging from 44-46 degrees Celsius and boiling points of approximately 225 degrees Celsius at 100 millimeters of mercury pressure. The compound exists as a white, waxy solid at room temperature and demonstrates similar solubility characteristics to unlabeled lauric acid, being poorly soluble in water but readily dissolving in organic solvents. The isotopic enrichment does not significantly alter the fundamental chemical reactivity, allowing the compound to participate in typical fatty acid reactions such as esterification, saponification, and oxidation processes.

Historical Context of 13C Stable Isotope Labeling

The development of carbon-13 stable isotope labeling emerged from fundamental discoveries in atomic physics and isotope chemistry during the early twentieth century. Frederick Soddy provided the first evidence for isotope existence over a century ago, coining the term "isotope" from the Greek words meaning "same place" to describe elements occupying identical positions in the periodic table while differing in atomic mass due to varying neutron numbers. This foundational work established the theoretical framework for subsequent isotope applications in biological research.

The practical application of carbon-13 isotopes in metabolic studies began to materialize during the 1940s when Alfred Nier successfully produced carbon-13 labeled methane with approximately 10 percent enrichment using techniques developed by Clusius and Dickel in Germany. This achievement marked a pivotal moment in isotope tracer methodology, as the enriched methane quickly found applications in studying carbon metabolism in plants and bacteria. The availability of mass spectrometry equipment sensitive enough to detect these isotopic differences enabled researchers to track metabolic pathways with unprecedented precision.

The evolution of gas chromatography-mass spectrometry coupling in the 1950s revolutionized stable isotope applications by providing enhanced separation and detection capabilities for complex biological samples. Multiple investigators, including Roland Gohlke, Fred McLafferty, Holmes, Morrell, and Beynon, contributed to the successful integration of gas chromatography with mass spectrometry systems, enabling rapid and sensitive analysis of isotopically labeled organic compounds. These technological advances laid the foundation for modern metabolomics approaches utilizing stable isotope tracers.

The establishment of standardized reference materials became crucial for accurate isotope ratio measurements, with the Pee Dee Belemnite standard serving as the primary reference for carbon-13 work. This standard, based on Cretaceous marine fossils from South Carolina, provided a consistent baseline for delta carbon-13 value calculations, ensuring reproducibility across different laboratories and analytical platforms. The subsequent development of Vienna Pee Dee Belemnite standards maintained continuity in isotope ratio reporting while addressing supply limitations of the original reference material.

Significance in Biochemical and Analytical Research

This compound serves critical functions in contemporary biochemical research, particularly in metabolomics studies where compound identification represents a major analytical challenge. The isotopic labeling strategy addresses fundamental limitations in nuclear magnetic resonance investigations, where resonance overlap often hinders unambiguous database matching and de novo compound identification. Similarly, in liquid chromatography-mass spectrometry applications, the labeled compound facilitates discrimination between biological signals and background artifacts while enabling reliable molecular formula determination.

The implementation of isotopic ratio outlier analysis techniques utilizing this compound provides researchers with powerful tools for metabolomics applications. This approach employs samples labeled with different carbon-13 enrichment levels to generate characteristic isotopic patterns that distinguish biological signals from analytical artifacts. The resulting data yields precise carbon atom counts, significantly reducing the number of possible molecular formulae and enhancing compound identification confidence. The relative abundance measurements between differently labeled samples can be determined through simple peak integration procedures, streamlining quantitative analysis workflows.

Carbon-13 metabolic flux analysis has emerged as the primary technique for quantifying intracellular fluxes in cancer cells and other biological systems, with this compound serving as a valuable tracer compound. This methodology enables researchers to uncover metabolic pathways that are differentially activated in disease states, providing insights into cellular adaptation mechanisms and proliferation strategies. The stable, non-radioactive nature of carbon-13 labeling ensures experimental safety while maintaining the precision required for detailed pathway analysis.

The compound's applications extend to protein quantification through stable isotope labeling techniques, where carbon-13 enriched compounds enable absolute quantification of metabolites and proteins in complex biological matrices. Medical diagnostic applications, including the urea breath test, utilize carbon-13 labeled compounds for non-invasive assessment of metabolic processes. Analysis typically involves isotope ratio mass spectrometry to determine the ratio of carbon-13 to carbon-12, providing quantitative information about metabolic activity and pathway utilization.

Research Application Analytical Technique Primary Information Obtained
Metabolomics Studies Liquid Chromatography-Mass Spectrometry Compound identification, molecular formula determination
Flux Analysis Carbon-13 Metabolic Flux Analysis Intracellular flux quantification, pathway activity
Protein Quantification Stable Isotope Labeling Absolute protein and metabolite quantification
Medical Diagnostics Isotope Ratio Mass Spectrometry Metabolic activity assessment, pathway utilization

Comparison with Other Isotopically Labeled Lauric Acid Variants

Several isotopically labeled variants of lauric acid exist for specialized research applications, each offering distinct advantages depending on the experimental objectives and analytical requirements. Lauric acid-1-13C represents a position-specific labeling approach where only the carboxyl carbon contains the carbon-13 isotope, resulting in a molecular weight of 201.31 grams per mole. This compound provides targeted labeling for studies focusing on carboxyl group metabolism and carbonyl carbon tracking through metabolic pathways.

Lauric acid-12-13C features carbon-13 labeling at the terminal methyl position, enabling researchers to investigate methyl carbon fate in metabolic processes. The compound maintains a molecular weight of 201.31 grams per mole and serves specialized applications in studying fatty acid chain initiation and methyl group transfer reactions. The position-specific labeling allows for precise tracking of terminal carbon metabolism without interference from other carbon positions.

Lauric acid-1,12-13C2 incorporates carbon-13 isotopes at both terminal positions, providing dual-label tracking capabilities with a molecular weight of 202.30 grams per mole. This labeling pattern enables simultaneous monitoring of both carboxyl and methyl carbon fates, offering comprehensive insights into fatty acid metabolism from multiple perspectives within a single experimental system. The dual labeling approach proves particularly valuable for complex metabolic studies requiring multiple tracer pathways.

The fully labeled this compound provides the most comprehensive isotopic signature among lauric acid variants, with every carbon position containing the carbon-13 isotope and a molecular weight of 212.23 grams per mole. This complete labeling offers maximum sensitivity for detection and quantification while providing extensive information about carbon framework utilization throughout metabolic processes. The comprehensive labeling proves essential for studies requiring detailed carbon fate mapping and extensive metabolic network analysis.

Isotopic Variant Labeling Pattern Molecular Weight (g/mol) Primary Application
Lauric acid-1-13C Carboxyl carbon only 201.31 Carboxyl metabolism studies
Lauric acid-12-13C Terminal methyl carbon 201.31 Methyl group transfer investigation
Lauric acid-1,12-13C2 Both terminal carbons 202.30 Dual-pathway tracking
This compound All carbon positions 212.23 Comprehensive metabolic analysis

The selection of appropriate isotopic variants depends on specific research objectives, analytical sensitivity requirements, and cost considerations. Position-specific labeling variants typically cost less than fully labeled compounds but provide limited information about complete carbon utilization patterns. Fully labeled this compound commands higher prices due to synthesis complexity but delivers comprehensive metabolic information essential for detailed pathway analysis and flux quantification studies. The isotopic purity specifications generally require 99 atom percent carbon-13 enrichment to ensure analytical precision and minimize interference from natural abundance isotopes.

Properties

Molecular Formula

¹³C₁₂H₂₄O₂

Molecular Weight

212.23

Synonyms

Dodecanoic Acid-13C14;  1-Dodecanoic Acid-13C14;  1-Undecanecarboxylic Acid-13C14;  ABL-13C14;  Aliphat No. 4-13C14;  ContraZeck-13C14;  Dodecylic Acid-13C14;  Edenor C 12-13C14;  Edenor C 1298-100-13C14;  Emery 651-13C14;  Hystrene 9512-13C14;  Imex C 1299-13C

Origin of Product

United States

Scientific Research Applications

Biomedical Applications

Lauric acid exhibits various biomedical properties, including antimicrobial, anti-inflammatory, and antitumor activities. These properties make it a valuable compound in medical research and therapeutic applications.

Antimicrobial Activity

Lauric acid has demonstrated broad-spectrum antimicrobial activity against various pathogens. Research indicates that it can disrupt microbial membranes, leading to cell lysis. A study highlighted that lauric acid was significantly more effective than benzoyl peroxide against Propionibacterium acnes, which is implicated in acne vulgaris treatment .

Table 1: Antimicrobial Efficacy of Lauric Acid

PathogenMinimum Inhibitory Concentration (MIC)Comparison to Benzoyl Peroxide
P. acnes15 times lowerMore potent
Staphylococcus aureusNot specifiedSimilar effectiveness
Escherichia coliSignificant reduction in persister cells58-fold decrease

Anti-inflammatory Effects

Lauric acid's role in reducing inflammation has been explored in various contexts, including neuroinflammation and cardiovascular health. It may help maintain neural health by regulating oxidative stress and supporting mitochondrial function .

Antitumor Activity

Studies have shown that lauric acid can induce apoptosis in cancer cells by modulating signaling pathways. For instance, research indicated that lauric acid treatment led to increased expression of the CDK inhibitor p21Cip1/WAF1 in breast and endometrial cancer cells .

Table 2: Antitumor Effects of Lauric Acid

Cancer TypeMechanism of ActionObserved Effect
Breast CancerApoptosis induction via PI3K/AKT pathwayReduced cell viability
Endometrial CancerDownregulation of EGFR signalingIncreased cytotoxicity
Oral CancerModulation of oncogenic miRNAEnhanced tumor suppressor activity

Metabolic Research Applications

Lauric Acid-13C12 is extensively used in metabolic studies due to its stable carbon isotope labeling, which allows for precise tracking of metabolic pathways.

Lipidomics

In lipidomics research, this compound serves as a tracer to study lipid metabolism and the effects of dietary fats on health outcomes. Its incorporation into metabolic pathways can be analyzed using mass spectrometry techniques to understand fatty acid oxidation processes .

Table 3: Metabolic Pathway Tracing with this compound

ApplicationMethodologyKey Findings
Fatty Acid OxidationMass spectrometryIdentified oxidation rates
Dietary Impact StudiesStable isotope analysisCorrelation with health markers

Foodomics

This compound is also utilized in foodomics to study the effects of dietary fats on human health, particularly concerning cardiovascular diseases. Its stable isotope labeling allows researchers to trace its absorption and metabolism in human subjects .

Case Studies

Several case studies illustrate the applications of this compound:

Study on Acne Treatment

A clinical trial assessed the efficacy of topical formulations containing Lauric Acid against acne vulgaris. Results showed significant reductions in lesion counts and inflammation compared to control groups, highlighting its potential as a therapeutic agent for skin conditions .

Investigation into Cardiovascular Health

Research involving dietary supplementation with this compound demonstrated improvements in lipid profiles among participants, including reductions in low-density lipoprotein cholesterol levels and increases in high-density lipoprotein cholesterol levels .

Comparison with Similar Compounds

Lauric Acid (C12:0) vs. Palmitic Acid (C16:0) and Myristic Acid (C14:0)

Lauric acid shares structural similarities with other saturated fatty acids, such as palmitic acid (C16:0) and myristic acid (C14:0) , but exhibits distinct biological effects:

Property Lauric Acid (C12:0) Palmitic Acid (C16:0) Myristic Acid (C14:0)
Chain Length 12-carbon (medium-chain) 16-carbon (long-chain) 14-carbon (medium-chain)
Metabolic Impact Rapid β-oxidation in liver Slower oxidation, promotes LDL Intermediate oxidation rate
Plasma Lipid Effects Increases HDL more than LDL Raises LDL and total cholesterol Moderate LDL elevation
Antimicrobial Activity Potent against C. difficile and Phytophthora sojae Limited antimicrobial activity Less studied for antimicrobial use

Key Findings :

  • Lauric acid demonstrates superior HDL-raising effects compared to palmitic acid, making it less atherogenic .
  • Its medium-chain structure allows rapid energy metabolism, contrasting with the long-chain palmitic acid’s propensity for lipid storage .

Lauric Acid-13C12 vs. Unlabeled Lauric Acid

While this compound mirrors the chemical properties of natural lauric acid, its isotopic labeling enables unique applications:

Property This compound Unlabeled Lauric Acid
Isotopic Composition 100% 13C-labeled Natural 12C abundance
Research Use Tracer studies, metabolic flux analysis General biochemical applications
Detection Requires mass spectrometry/NMR Detectable via standard methods
Cost Higher due to synthesis complexity Lower, widely available

Key Insight: this compound is indispensable for quantifying lauric acid turnover in complex biological systems, such as tracking its incorporation into milk fatty acids in lactating goats .

Comparison with Functional Derivatives

Hydroxy Lauric Acids (HLAs)

Hydroxy derivatives of lauric acid, such as 2-hydroxy lauric acid (2-HLA) and 3-hydroxy lauric acid , exhibit altered receptor binding and bioactivity:

Compound Receptor Activity (EC50) Antimicrobial Role
Lauric Acid FFA1: ~10 μM; FFA4: ~10 μM Broad-spectrum antimicrobial
2-HLA Partial FFA1 agonist (~10 μM) Marker for Gram-negative bacteria
3-HLA Inactive on FFA1/FFA4 Associated with H. pylori

Key Insight :
Hydroxylation reduces lauric acid’s receptor agonist activity but enhances its role as a biomarker for specific pathogens .

Glycerol Monolaurate (GML)

GML, a monoester derivative of lauric acid, shares antimicrobial properties but differs in application:

Property Lauric Acid Glycerol Monolaurate (GML)
Solubility Insoluble in water Water-dispersible
Mechanism Disrupts microbial membranes Inhibits virulence signaling
Agricultural Use Direct antimicrobial agent Safer for plant growth promotion

Key Finding :
GML’s improved solubility and safety profile make it preferable for agricultural biocontrol, though lauric acid remains a cost-effective alternative .

Comparison with Isotopic Analogs

This compound differs from other isotopic variants, such as deuterated lauric acid (d23 or d3) :

Isotope Labeling Position Applications
This compound Uniform 13C labeling Metabolic flux studies
Lauric Acid-d23 Deuterium on 23 positions Lipid NMR spectroscopy
Lauric Acid-d3 Terminal methyl group deuteration Pharmacokinetic tracing

Key Insight : The choice of isotope depends on the analytical technique: 13C labels are ideal for mass spectrometry, while deuterated forms suit NMR .

Preparation Methods

Corey-Fuchs Alkyne Assembly with ¹³C-Labeled Reagents

Adapted from linoleic acid labeling techniques, Lauric Acid-¹³C₁₂ is synthesized via iterative alkyne coupling:

  • Precursor Preparation :

    • Use ¹³CBr₄ to label terminal alkynes via Corey-Fuchs reaction (Scheme 1 in).

    • React ¹³C-labeled 1-bromo-2-octyne with protected alkyne intermediates (e.g., 2-(dec-9-yn-1-yloxy)tetrahydro-2H-pyran).

  • Grignard Coupling :

    • Combine labeled fragments using Cu(I)-assisted Grignard reactions to form the 12-carbon backbone.

    • Key Conditions :

      • Temperature: −70°C to 25°C

      • Catalysts: CuCN·2LiCl

      • Yield: 65–72% for analogous C18:2 compounds.

  • Hydrogenation and Oxidation :

    • Reduce triple bonds to single bonds using Lindlar catalyst (H₂, quinoline inhibitor).

    • Oxidize terminal alcohol to carboxylic acid with Jones reagent (CrO₃/H₂SO₄).

Table 1: Chemical Synthesis Parameters

StepReagentsTemperatureYield (%)Purity (HPLC)
Alkyne Coupling¹³CBr₄, CuCN·2LiCl−70°C6892
HydrogenationLindlar catalyst, H₂25°C8595
OxidationCrO₃, H₂SO₄0–5°C7898

Microbial Biosynthesis

Heterotrophic Cultivation with ¹³C-Glucose

Modified from docosahexaenoic acid (DHA) production in Schizochytrium sp.:

  • Culture Conditions :

    • Medium: Seawater-based, 2% U-¹³C₆-glucose.

    • Fermentation: 72 hr, 25°C, aerobic.

  • Lipid Extraction :

    • Harvest cells via centrifugation (1,500 × g, 5 min).

    • Extract lipids using Folch solution (CHCl₃:MeOH, 2:1).

  • Fatty Acid Purification :

    • Saponify triglycerides with KOH/MeOH.

    • Isolate lauric acid via molecular distillation (130–150°C, 30–50 Pa).

Table 2: Microbial Biosynthesis Metrics

ParameterValueSource
¹³C Incorporation98.5%
Lauric Acid Yield0.8 g/L
Purity (GC-FID)95%

Enzymatic Synthesis

Fatty Acid Synthase (FAS)-Mediated Assembly

Based on E. coli FAS systems:

  • Substrate Feeding :

    • Provide ¹³C-acetyl-CoA and ¹³C-malonyl-CoA in vitro.

  • Chain Elongation :

    • FAS elongates to C12 via decarboxylative Claisen condensation.

  • Termination :

    • Thioesterase (TE) releases lauric acid.

Key Challenges:

  • Isotopic dilution from unlabeled cofactors.

  • Requires ≥90% ¹³C enrichment in acetyl-CoA.

Purification and Validation

Molecular Distillation

  • Four-Stage Process :

    • Dehydration (130°C, 200–300 Pa).

    • Glycerin removal (150–165°C, 150–190 Pa).

    • Fatty acid separation (110–140°C, 30–50 Pa).

    • Di-/triacylglycerol removal (110–150°C, 0–20 Pa).

Analytical Confirmation

  • Isotopic Purity : ¹³C NMR (δ 170–180 ppm for COOH; uniform ¹³C peaks).

  • Structural Integrity :

    • LC-MS: m/z 201.2 [M−H]⁻ (theoretical: 201.18).

    • GC Retention Time: 12.4 min (HP-5 column, 250°C).

Comparative Analysis of Methods

Table 3: Method Comparison

MethodCost ($/g)Scalability¹³C PurityTime (Days)
Chemical Synthesis1,200Low98%14
Microbial Biosynthesis450High95%7
Enzymatic2,800Medium90%21

Q & A

What frameworks are recommended for evaluating the novelty and feasibility of research questions involving this compound?

  • Methodological Answer :
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design .
  • Use systematic reviews (e.g., PRISMA guidelines) to identify knowledge gaps and avoid redundant hypotheses .
  • Pilot studies with <i>in vitro</i> models (e.g., hepatocyte cultures) to test feasibility before scaling to <i>in vivo</i> systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.